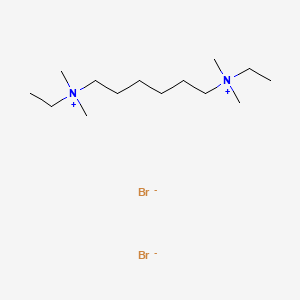
Ammonium, hexamethylenebis(dimethylethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) is a quaternary ammonium compound known for its surfactant properties. This compound is part of the gemini surfactants family, which are characterized by having two hydrophilic head groups and two hydrophobic tails linked by a spacer . These unique structural features confer enhanced surface activity and antimicrobial properties, making it a valuable compound in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis(dimethylethyl-, dibromide) typically involves the reaction of hexamethylene-1,6-dibromide with dimethylethylamine. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) primarily undergoes nucleophilic substitution reactions due to the presence of the bromide ions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents like water or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hexamethylene-1,6-diol .
Wissenschaftliche Forschungsanwendungen
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ammonium, hexamethylenebis(dimethylethyl-, dibromide) involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis . This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide): Another gemini surfactant with similar antimicrobial properties.
Hexamethylenebis(triethylammonium bromide): Known for its use in nucleophilic substitution reactions.
Uniqueness
Ammonium, hexamethylenebis(dimethylethyl-, dibromide) stands out due to its unique combination of hydrophilic and hydrophobic properties, making it highly effective as a surfactant and antimicrobial agent. Its ability to form stable micelles and vesicles also makes it a valuable compound in drug delivery systems .
Eigenschaften
CAS-Nummer |
3614-32-2 |
|---|---|
Molekularformel |
C14H34BrN2+ |
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
ethyl-[6-[ethyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C14H34N2.BrH/c1-7-15(3,4)13-11-9-10-12-14-16(5,6)8-2;/h7-14H2,1-6H3;1H/q+2;/p-1 |
InChI-Schlüssel |
RLALGMUCDPIDOK-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CCCCCC[N+](C)(C)CC.[Br-].[Br-] |
Kanonische SMILES |
CC[N+](C)(C)CCCCCC[N+](C)(C)CC.[Br-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















